5-(2-Ethylmorpholin-4-yl)furan-2-carbaldehyde
CAS No.:
Cat. No.: VC17636473
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO3 |
|---|---|
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 5-(2-ethylmorpholin-4-yl)furan-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H15NO3/c1-2-9-7-12(5-6-14-9)11-4-3-10(8-13)15-11/h3-4,8-9H,2,5-7H2,1H3 |
| Standard InChI Key | VGGJWXBNEYSBPH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CN(CCO1)C2=CC=C(O2)C=O |
Introduction
Chemical Structure and Molecular Characteristics
Core Structure and Substituent Configuration
The compound features a furan ring (C₄H₃O) substituted at the 2-position with a carbaldehyde group (-CHO) and at the 5-position with a 2-ethylmorpholin-4-yl group. The morpholine ring (C₄H₈NO) is a six-membered heterocycle containing one oxygen and one nitrogen atom, with an ethyl group (-CH₂CH₃) attached to the nitrogen atom. This configuration imparts distinct electronic and steric properties:
-
Furan ring: Contributes to electrophilic aromatic substitution reactivity due to its electron-rich π-system.
-
Aldehyde group: Serves as a reactive handle for nucleophilic additions (e.g., Schiff base formation) and further functionalization.
-
Morpholine substituent: Enhances water solubility via its polar amine and ether groups while modulating lipophilicity through the ethyl chain .
Molecular Formula and Weight
-
Empirical formula: C₁₁H₁₅NO₃
-
Molecular weight: 209.24 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, O=16.00).
Spectroscopic Data (Inferred from Analogs)
-
¹H NMR: Expected signals include a singlet for the aldehyde proton (~9.8 ppm), doublets for furan protons (6.5–7.5 ppm), and multiplet resonances for morpholine and ethyl groups (1.2–3.8 ppm) .
-
¹³C NMR: Peaks for the aldehyde carbon (~190 ppm), furan carbons (110–150 ppm), and morpholine carbons (40–70 ppm) .
Synthesis and Manufacturing
Key Synthetic Strategies
The synthesis of 5-(2-ethylmorpholin-4-yl)furan-2-carbaldehyde can be approached through two primary routes, leveraging methodologies from analogous compounds :
Route 1: Suzuki-Miyaura Cross-Coupling
-
Starting materials: Methyl 5-bromofuran-2-carboxylate and 2-ethylmorpholin-4-ylboronic acid.
-
Reaction conditions:
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride.
-
Base: Na₂CO₃ in 1,4-dioxane at 90°C under nitrogen.
-
-
Outcome: Forms methyl 5-(2-ethylmorpholin-4-yl)furan-2-carboxylate.
-
Hydrolysis: Treatment with NaOH in H₂O/MeOH followed by acidification yields the carboxylic acid intermediate.
-
Oxidation: Conversion of the carboxylic acid to the aldehyde via Rosenmund reduction or controlled oxidation .
Route 2: Direct Functionalization of Preformed Morpholine
-
Morpholine alkylation: Ethylation of morpholine using ethyl bromide in the presence of a base.
-
Furan coupling: Attachment of the ethylmorpholine group to 5-bromofuran-2-carbaldehyde via nucleophilic aromatic substitution.
Challenges and Optimization
-
Solubility issues: The compound’s limited solubility in polar solvents complicates crystallization, necessitating derivatization (e.g., methyl ester formation) for structural analysis .
-
Yield improvement: Catalytic systems like Pd(OAc)₂ with SPhos ligand may enhance cross-coupling efficiency .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the morpholine moiety; poorly soluble in water and hydrocarbons.
-
Stability: The aldehyde group is susceptible to oxidation, requiring storage under inert conditions.
Thermodynamic Parameters
-
Melting point: Estimated 180–190°C (dec.) based on analogs like 5-(4-nitrophenyl)furan-2-carboxylic acid (mp 256°C) .
-
LogP: Predicted value of 1.2 (indicating moderate lipophilicity).
Applications in Research and Industry
Drug Discovery
-
Lead compound: Serves as a scaffold for developing inhibitors of mycobacterial and bacterial enzymes.
-
Prodrug synthesis: Aldehyde group enables conjugation with hydrazine or hydroxylamine derivatives to enhance pharmacokinetics.
Materials Science
-
Coordination chemistry: The morpholine nitrogen and aldehyde oxygen can act as ligands for metal-organic frameworks (MOFs).
Comparative Analysis with Related Furan Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume